molecular formula C16H13N3O B3069161 (2,6-dipyridin-2-ylpyridin-4-yl)methanol CAS No. 148332-32-5

(2,6-dipyridin-2-ylpyridin-4-yl)methanol

Cat. No.: B3069161
CAS No.: 148332-32-5
M. Wt: 263.29 g/mol
InChI Key: XOZXVXJRRVSLPO-UHFFFAOYSA-N
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Description

(2,6-dipyridin-2-ylpyridin-4-yl)methanol is a complex organic compound that features a pyridine ring system. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. The presence of multiple nitrogen atoms in the pyridine rings allows for strong coordination with metals, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl)methanol typically involves the reaction of pyridine derivatives under controlled conditions. One common method involves the reaction of 2,6-dibromopyridine with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, followed by hydrolysis to yield the desired methanol derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,6-dipyridin-2-ylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(2,6-dipyridin-2-ylpyridin-4-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties, useful in catalysis and material science.

    Biology: The compound’s ability to form stable complexes with metal ions makes it valuable for studying metalloproteins and metalloenzymes.

    Medicine: Its metal complexes are explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties, widely used in coordination chemistry.

    2,6-Di(pyridin-4-yl)pyridine: Another pyridine-based ligand with comparable coordination abilities.

    4,4’-Bipyridine: A bidentate ligand used in the formation of coordination polymers and metal-organic frameworks.

Uniqueness

(2,6-dipyridin-2-ylpyridin-4-yl)methanol is unique due to its specific structure, which allows for versatile coordination with various metal ions. The presence of the hydroxyl group adds an additional functional site, enabling further chemical modifications and enhancing its applicability in different fields. Its ability to form stable complexes with a wide range of metals makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-10,20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZXVXJRRVSLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288696
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148332-32-5
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148332-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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